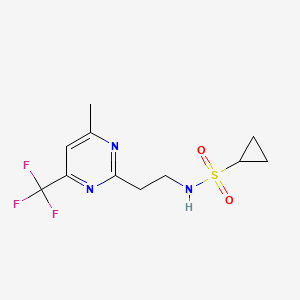

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclopropanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclopropanesulfonamide” is a compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a white solid was obtained with a yield of 60% and a melting point of 152–153 °C . The 1H NMR and 13C NMR data were provided, and the high-resolution mass spectrometry (HRMS) calculated for C19H12BrF4N3O2 (M + H)+ was 470.0122, which matched the found value of 470.0118 .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed . For example, the crystal structure of a related compound was determined to be monoclinic, with a space group of P21/c (no. 14), and cell parameters a = 8.6952 (7) Å, b = 19.6715 (18) Å, c = 8.0995 (8) Å, β = 110.691 (3)° .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For example, 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine, Cs2CO3, and ethyl 4-hydroxybenzoate were reacted for 2–3 h at room temperature, and the solvent was removed . Water was added to the residue, the precipitate formed was filtered off and recrystallized from ethanol to yield 70% of methyl 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoate .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, the melting point was found to be 212°C, and the vapor pressure was 9.55 x 10-11 mPa (25°C) .Aplicaciones Científicas De Investigación

Antibacterial Applications

Research has shown that compounds containing a sulfonamido moiety, similar to N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclopropanesulfonamide, have been synthesized and evaluated for their antibacterial activities. These studies aim at developing new heterocyclic compounds with potential antibacterial properties by exploring different chemical reactions and structures (Azab, Youssef, & El-Bordany, 2013).

Applications in Cyclisation and Synthesis of Polycyclic Systems

The compound's structure facilitates the exploration of its use in cyclisation reactions. For instance, sulfonamides have been investigated as terminators in cationic cyclisations, leading to efficient formation of polycyclic systems. This research focuses on the compound's reactivity in creating complex molecular structures through cyclisation processes (Haskins & Knight, 2002).

Herbicidal Activity

Studies have also been conducted on sulfonanilides having a pyrimidinyl-containing group at the 2′-position for their herbicidal activities. These compounds, akin to this compound, exhibit significant potential in controlling weeds in agricultural settings, highlighting the chemical's relevance in developing new herbicides (Yoshimura et al., 2011).

COX-2 Inhibition for Anti-Inflammatory Applications

Research on cyclooxygenase-2 (COX-2) inhibitors has identified compounds with a pyrimidine-based structure as potent and selective inhibitors. These studies contribute to the development of new anti-inflammatory drugs, where the focus is on the compound's pharmacokinetic profile and its efficacy in rat models of hypersensitivity (Swarbrick et al., 2009).

Synthesis of Pyrimidine Derivatives for Antibacterial Activity

Novel pyrimidine derivatives have been synthesized and evaluated for their antibacterial activity, showcasing the compound's utility in the development of new antibacterial agents. This area of research emphasizes the compound's role in synthesizing derivatives that could lead to effective treatments for bacterial infections (Jahanshahi et al., 2018).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various proteins and enzymes in the cell

Mode of Action

The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a way that modulates their activity, leading to changes in cellular processes . The compound’s trifluoromethyl group could potentially enhance its binding affinity to its targets .

Biochemical Pathways

Similar compounds have been shown to influence various cellular pathways, including those involved in cell proliferation and apoptosis . The compound’s effects on these pathways could contribute to its overall biological activity.

Pharmacokinetics

The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability . This could impact its bioavailability and overall pharmacokinetic profile.

Result of Action

Similar compounds have been found to exhibit anti-proliferative activities against various human tumor cell lines . This suggests that this compound could potentially have similar effects.

Safety and Hazards

Direcciones Futuras

The future directions of research on similar compounds have been suggested . For instance, 17 novel pyrimidine derivatives containing an amide moiety were synthesized, and their in vitro antifungal activities were determined . This is the first report on the antifungal activities against B. dothidea, Phomopsis sp., and B. cinereal of this series of pyrimidine derivatives containing an amide moiety .

Propiedades

IUPAC Name |

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3O2S/c1-7-6-9(11(12,13)14)17-10(16-7)4-5-15-20(18,19)8-2-3-8/h6,8,15H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBPIKYCEQIXHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNS(=O)(=O)C2CC2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

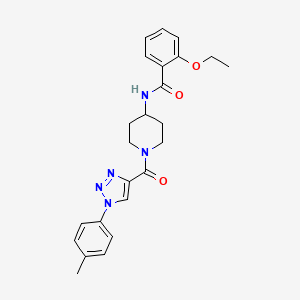

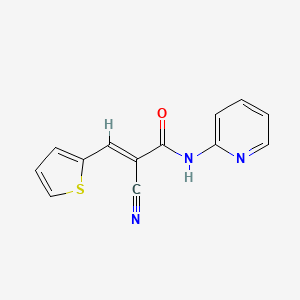

![(E)-ethyl 5-(4-fluorophenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2915070.png)

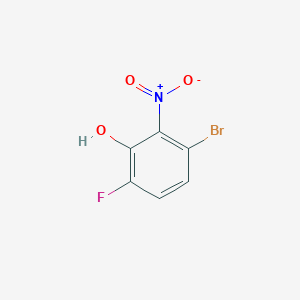

![N-(3-fluoro-4-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2915074.png)

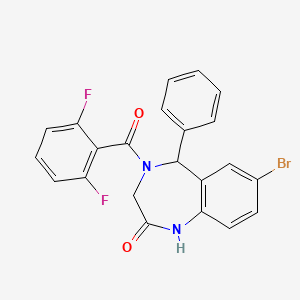

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2915079.png)

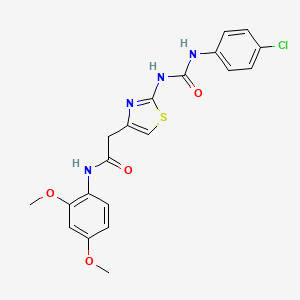

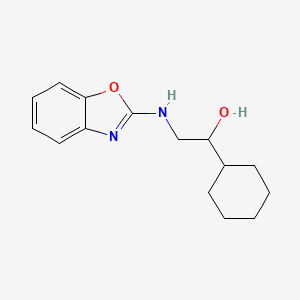

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2915080.png)

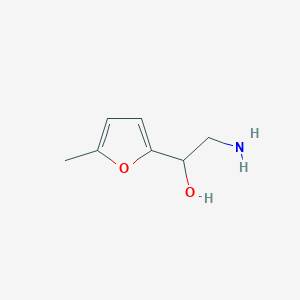

![(1R,2R)-2-[(6-Methylpyrimidin-4-yl)amino]cyclopentan-1-ol](/img/structure/B2915082.png)